molecular formula C24H29ClO9 B14269587 (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate CAS No. 132774-21-1

(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate

Cat. No.: B14269587
CAS No.: 132774-21-1
M. Wt: 496.9 g/mol
InChI Key: CORHZFHADRTYDU-UHFFFAOYSA-N
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Description

The compound (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate is a complex organic molecule characterized by multiple functional groups, including acetyloxy, chloro, hydroxy, methylidene, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate typically involves multi-step organic reactions. These steps may include:

    Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Functional groups such as acetyloxy, chloro, and hydroxy groups are introduced through specific reactions like acetylation, chlorination, and hydroxylation.

    Final modifications: The final steps involve fine-tuning the molecule to achieve the desired structure, which may include oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and microfluidization can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms or convert existing functional groups to higher oxidation states.

    Reduction: This reaction can remove oxygen atoms or convert functional groups to lower oxidation states.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: can be compared with similar compounds to highlight its uniqueness:

Properties

CAS No.

132774-21-1

Molecular Formula

C24H29ClO9

Molecular Weight

496.9 g/mol

IUPAC Name

(15-acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate

InChI

InChI=1S/C24H29ClO9/c1-10-9-14-18(32-14)22(5)8-7-15(28)23(6,34-13(4)27)17(22)20(31-12(3)26)24(30)11(2)21(29)33-19(24)16(10)25/h7-8,11,14,16-20,30H,1,9H2,2-6H3

InChI Key

CORHZFHADRTYDU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C=CC(=O)C3(C)OC(=O)C)(C4C(O4)CC(=C)C2Cl)C)OC(=O)C)O

Origin of Product

United States

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